Anazocine

Description

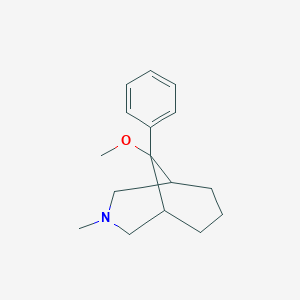

Structure

3D Structure

Properties

IUPAC Name |

9-methoxy-3-methyl-9-phenyl-3-azabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-17-11-14-9-6-10-15(12-17)16(14,18-2)13-7-4-3-5-8-13/h3-5,7-8,14-15H,6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFNPIAPUDUYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCCC(C1)C2(C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864591 | |

| Record name | 9-Methoxy-3-methyl-9-phenyl-3-azabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15378-99-1 | |

| Record name | Anazocine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015378991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANAZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2S5VMM2SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Characterization and Synthetic Methodologies

Core Structural Features of Anazocine: The 3-Azabicyclo[3.3.1]nonane Scaffold

The fundamental structural element of Anazocine is the 3-azabicyclo[3.3.1]nonane scaffold ontosight.ai. This bicyclic system consists of two six-membered rings (a piperidine (B6355638) ring and a cyclohexane (B81311) ring) that share three carbon atoms and are bridged by a nitrogen atom at the 3-position and a carbon atom at the 7-position. The IUPAC name, 9-methoxy-3-methyl-9-phenyl-3-azabicyclo[3.3.1]nonane, explicitly describes the substituents attached to this core structure: a methyl group at the nitrogen atom (position 3), a methoxy (B1213986) group, and a phenyl group both located at the bridgehead carbon atom (position 9) who.intsmolecule.comontosight.ai. The molecular formula of Anazocine is C₁₆H₂₃NO, and its molar mass is approximately 245.36 g/mol smolecule.comontosight.ai. The specific arrangement of these functional groups on the 3-azabicyclo[3.3.1]nonane core is crucial to its chemical identity and properties smolecule.comontosight.ai.

Stereochemical Considerations in Anazocine and Azabicyclane Opioids

For Anazocine, the presence of substituents at the bridgehead position (C9) introduces stereochemical complexity. The descriptor "syn" in its proposed INN, 9-syn-methoxy-3-methyl-9-phenyl-3-azabicyclo[3.3.1]nonane, indicates the relative stereochemistry of the methoxy group at the 9-position who.int. Research on related α- and β-azabicyclane opiates, which are described as prototypical phenyl-axial and phenyl-equatorial opiates, has explored the effect of conformation on pharmacological activity acs.orgresearchgate.netutah.edu. Conformational energy calculations using methods like MM2 have been used to study the preferred conformations of these diastereoisomers, finding that they often prefer a chair-chair conformation with specific orientations of the phenyl and methoxyl groups researchgate.net. The stereochemistry of substituents, particularly at positions analogous to those in Anazocine, can significantly impact binding affinity and biological activity reddit.comnih.govresearchgate.net. While Anazocine itself is described as having unspecified optical activity and mixed stereochemistry in some databases, the potential for defined stereocenters exists within the azabicyclane scaffold and its derivatives ncats.io.

Synthetic Pathways and Methodologies for Anazocine

The synthesis of Anazocine and the broader class of azabicyclane systems involves specific chemical transformations to construct the characteristic bicyclic core and introduce the necessary functional groups smolecule.com.

General Synthetic Approaches to Azabicyclane Systems

General synthetic approaches to the 3-azabicyclo[3.3.1]nonane scaffold often involve cyclization reactions. Common methods include condensation reactions, sometimes using precursors like camphorimide or substituted amines . Mannich reactions are also frequently employed in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives colab.wsnih.gov. One-pot tandem Mannich annulation reactions starting from aromatic ketones, paraformaldehyde, and dimethylamine (B145610) have been reported as a facile method for synthesizing these derivatives researchgate.net. Other approaches include α,α'-annelation of cyclic ketones or through enamines, Michael addition, and intramolecular cyclizations colab.wsnih.gov. Radical-based strategies, such as SmI2-mediated radical cyclization, have also been utilized to construct related azabicyclic frameworks . The synthesis of the 9-azabicyclo[3.3.1]nonane core, a related system, can be achieved through reactions involving glutaraldehyde, benzylamine, and acetone (B3395972) dicarboxylic acid, followed by hydrogenation orgsyn.org. Challenges in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives can include achieving high yields due to steric hindrance and controlling reaction conditions like pH .

Derivatization and Functionalization Strategies for Anazocine Analogues

Derivatization and functionalization strategies are employed to modify the azabicyclane core of Anazocine or synthesize analogues with altered properties reddit.com. The synthesis of Anazocine itself involves the formation of the azabicyclane core, followed by the introduction of specific functional groups smolecule.com. This suggests that once the basic bicyclic structure is established, further chemical reactions are performed to append the methyl, methoxy, and phenyl substituents at the appropriate positions smolecule.com.

General strategies for functionalization in organic chemistry, which could be applicable to azabicyclane systems, include oxidation, reduction, and substitution reactions smolecule.com. For example, Anazocine can undergo oxidation and reduction reactions under specific conditions smolecule.com. Substitution reactions allow for the replacement of functional groups using various nucleophiles and electrophiles smolecule.com.

Research on Anazocine analogues has shown that modifications to the structure can significantly impact activity. For instance, replacing the N-methyl group of Anazocine with a phenylethyl group and adding a 3-hydroxyl group to the benzene (B151609) ring in an analogue was found to dramatically increase analgesic activity nonkill.inforeddit.combluelight.org. This highlights the importance of derivatization in exploring the structure-activity relationships within the azabicyclane opioid class. General methods for functionalization of cyclic systems and amines, such as C-H functionalization or the introduction of various moieties through established synthetic routes, could potentially be applied to the azabicyclane scaffold to create novel Anazocine analogues uva.nlchemrxiv.org.

Molecular Pharmacology and Receptor Interactions

Molecular Target Profiling of Anazocine

Anazocine exhibits agonistic activity at multiple opioid receptor subtypes. smolecule.com Opioid receptors are G protein-coupled receptors (GPCRs) and are classified into three main subtypes: mu (μ), delta (δ), and kappa (κ). mdpi.comfrontiersin.org The nociceptin (B549756)/orphanin FQ (NOP) receptor is also considered part of the opioid receptor family. nih.govfrontiersin.org

Mu (μ) Opioid Receptor Interactions and Subtypes

Delta (δ) and Kappa (κ) Opioid Receptor Engagement

In addition to its activity at mu receptors, anazocine also functions as an agonist at delta (δ) and kappa (κ) opioid receptors. smolecule.com Kappa opioid receptors are found in areas including the limbic system, brain stem, and spinal cord, and their activation is associated with spinal analgesia, sedation, and dysphoria. painphysicianjournal.comtaylorandfrancis.com Delta opioid receptors are largely located in the brain, and their effects are less well-studied compared to mu and kappa receptors, although some association with tolerance has been noted. painphysicianjournal.comyoutube.com Anazocine's agonistic activity at the kappa opioid receptor has been specifically noted as potentially relevant for research into treating opioid use disorder by potentially reducing cravings and withdrawal symptoms associated with mu-opioid receptor agonists. smolecule.com

Investigation of Non-Opioid Receptor Systems: Nociceptin/Orphanin FQ (NOP) Receptor Modulation

The provided search results indicate that the Nociceptin/Orphanin FQ (NOP) receptor is considered within the broader context of opioid receptors. nih.govfrontiersin.org While the search results confirm that Anazocine interacts with mu, delta, and kappa opioid receptors, there is no specific information within the provided text detailing investigations into Anazocine's modulation of the NOP receptor.

Intracellular Signaling Pathways Activated by Anazocine

Upon binding to opioid receptors, anazocine, like other opioid agonists, initiates intracellular signaling cascades. mdpi.comd-nb.info Opioid receptors, being GPCRs, primarily signal through G proteins and can also involve beta-arrestin recruitment. mdpi.comd-nb.info

G-Protein Dependent Signaling

Activation of opioid receptors by agonists like anazocine leads to the activation of heterotrimeric Gi/o proteins. d-nb.infomdpi.com This G protein activation typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.commdpi.com This G protein-mediated pathway is considered crucial for the analgesic effects of opioids. mdpi.comd-nb.info While the search results establish that anazocine is an opioid receptor agonist smolecule.com and describe the general mechanism of G-protein signaling activated by opioid receptors mdpi.comd-nb.infomdpi.com, specific detailed research findings on the precise G-protein dependent signaling pathways activated by anazocine itself were not found within the provided text.

Beta-Arrestin Recruitment and Biased Agonism Concepts in Opioid Pharmacology

In addition to G-protein signaling, opioid receptor activation can also lead to the recruitment of beta-arrestin proteins. mdpi.comd-nb.infodiscoverx.com Beta-arrestin recruitment is involved in receptor desensitization, internalization, and can also lead to the activation of alternative, G protein-independent signaling pathways. d-nb.infodiscoverx.comrevvity.com The concept of biased agonism in opioid pharmacology refers to the ability of a ligand to preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., beta-arrestin recruitment) upon binding to the same receptor. mdpi.comnih.gov This has been a significant area of research, with the hypothesis that G-protein biased agonists might retain analgesic efficacy while having a reduced propensity for recruiting beta-arrestin, which has been associated with some unfavorable side effects of opioids, such as respiratory depression and tolerance. mdpi.commdpi.comnih.gov While the provided text discusses beta-arrestin recruitment and the concept of biased agonism in the context of opioid receptors mdpi.comd-nb.infomdpi.comdiscoverx.comnih.gov, there were no specific detailed research findings in the provided search results explicitly describing the beta-arrestin recruitment profile or biased agonism properties of anazocine itself.

Anazocine:

Opioid receptors, primarily the μ, δ, and κ subtypes, are G protein-coupled receptors (GPCRs) that mediate the pharmacological effects of opioid ligands guidetopharmacology.orgnih.govongov.net. These receptors are distributed throughout the central and peripheral nervous systems and the gastrointestinal tract, playing crucial roles in pain modulation and other physiological processes ongov.net. Ligands interact with these receptors with varying degrees of affinity and efficacy, leading to diverse pharmacological profiles (agonist, partial agonist, antagonist) nih.gov.

Comparative receptor pharmacology studies typically involve quantifying the binding affinity of a compound to different receptor subtypes, often expressed as a Ki value (inhibition constant), and assessing its functional activity, such as the potency (EC50) and maximal effect (efficacy) in stimulating or inhibiting downstream signaling pathways (e.g., adenylyl cyclase inhibition, GTPγS binding, β-arrestin recruitment) plos.orgresearchgate.netelifesciences.org. Comparisons of these quantitative parameters across different opioid ligands provide insights into their relative potency, selectivity for different receptor subtypes, and potential therapeutic profiles.

Preclinical Pharmacodynamics and Mechanism of Action Studies

In Vivo Antinociceptive Efficacy in Animal Models

Preclinical studies in animal models have investigated the antinociceptive efficacy of Anazocine. Research conducted in mice and rats utilizing mechanical, chemical, and thermal stimuli demonstrated that Anazocine possessed analgesic effects. ncats.io The analgesic potency of Anazocine was found to be approximately 3 to 6 times greater than that of meperidine in these studies. ncats.io Early research also compared Anazocine's analgesic effects to other opioids like ethoheptazine, propoxyphene, and pethidine in experiments involving pigeons and other animal models. wikipedia.org

Elucidation of Anazocine's Mechanism of Action in Animal Models

Anazocine is described as an analgesic and anti-inflammatory agent. ncats.io While specific detailed studies solely focused on elucidating Anazocine's complete mechanism of action in animal models were not extensively found in the search results, its classification as an opioid analgesic of the morphan/benzomorphan (B1203429) family suggests interaction with opioid receptors. wikipedia.org Opioid agonists, in general, combine reversibly with opioid receptors to alter the transmission and perception of pain. msdvetmanual.com Opioid receptors, including mu (MOR), kappa (KOR), delta (DOR), and nociceptin (B549756) receptors (NOR), are distributed throughout the central nervous system and peripheral tissues and play a crucial role in modulating pain. nih.gov The analgesic effects of opioids are primarily mediated through their action on these receptors. nih.gov Some research indicates that certain azabicyclononane derivatives, structurally related to Anazocine, function as μ-receptor agonists with κ-receptor antagonist properties. nonkill.info However, a definitive, detailed mechanism specifically for Anazocine based on the provided search results is limited.

Incomplete Cross-Tolerance Phenomena with Anazocine and Related Opioids

Cross-tolerance is a phenomenon where tolerance to one drug develops as a result of exposure to another drug with similar pharmacological action. taylorandfrancis.com In the context of opioids, incomplete cross-tolerance means that a patient's tolerance to one opioid may differ significantly from their tolerance to another opioid, even at equianalgesic doses. msdmanuals.comihs.gov This phenomenon is multifactorial and not fully understood, but it can lead to a new opioid having a greater than anticipated potency. medscape.com While the search results discuss incomplete cross-tolerance among various opioids and the need to adjust doses when switching between them msdmanuals.comihs.govmedscape.com, specific studies detailing incomplete cross-tolerance phenomena involving Anazocine were not found. However, given that Anazocine is an opioid analgesic related to other benzomorphans wikipedia.orgwikipedia.org, it is plausible that incomplete cross-tolerance phenomena could exist between Anazocine and other opioids, consistent with the general understanding of opioid pharmacology.

Structure Activity Relationship Sar of Anazocine and Analogues

Structure-Activity Relationship (SAR) of Anazocine: Modulating Opioid Receptor Affinity and Efficacy

The structure of Anazocine, particularly its azabicyclane core, plays a crucial role in its interaction with opioid receptors. smolecule.com Structure-activity relationship studies in the opioid field aim to understand how modifications to a compound's chemical structure influence its binding affinity to different receptor subtypes and its efficacy (the ability to produce a functional response upon binding). The concept of distinct opioid receptor types (μ, δ, κ) emerged through extensive SAR studies considering the structural and pharmacological differences of various ligands. slideshare.netresearchgate.net

While detailed quantitative SAR data for a wide range of Anazocine modifications is not extensively documented in the provided sources, one significant finding highlights the impact of specific structural changes on analgesic activity. It has been reported that replacing the N-methyl group present in Anazocine with a phenylethyl group and introducing a 3-hydroxyl substituent onto the benzene (B151609) ring can dramatically increase analgesic activity, by hundreds or even thousands of times compared to the parent Anazocine compound. nonkill.info This demonstrates the profound influence that modifications to the nitrogen substituent and the aromatic ring can have on the potency of compounds within this structural class. Such findings underscore the importance of these specific moieties for optimal interaction with the opioid receptor binding site.

Anazocine's distinct structural configuration is thought to influence its receptor binding affinity and pharmacological profile, making it a valuable subject for research into novel analgesics. smolecule.com

Conformational Analysis and Stereochemical Impact on Anazocine's Activity

Conformational analysis, the study of the different spatial arrangements that a molecule can adopt due to rotation about single bonds, and stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, are critical aspects of understanding how ligands interact with their biological targets, including opioid receptors. google.comscribd.comnih.gov The efficacy and affinity of a compound can be highly dependent on its preferred conformation and absolute stereochemistry, as receptors are often stereospecific, meaning they can distinguish between different stereoisomers of a molecule. researchgate.netreddit.com

Design and Synthesis of Anazocine Analogues for Targeted Receptor Modulation

The design and synthesis of Anazocine analogues are driven by the goal of creating compounds with improved pharmacological profiles, such as increased potency, enhanced receptor selectivity, or biased signaling (preferential activation of one signaling pathway over another). Building upon the core azabicyclane structure of Anazocine, medicinal chemists can introduce various modifications to explore their impact on opioid receptor interactions. Anazocine belongs to the benzomorphan (B1203429) family, which serves as a base for developing drugs that act on opioid receptors. nih.gov

Strategies for designing analogues often involve modifying key regions of the molecule known to interact with the receptor binding site. Based on general opioid SAR principles and findings in related series, potential modification sites on the Anazocine scaffold include:

The Nitrogen Substituent: Alterations to the group attached to the nitrogen atom are well-known to influence opioid activity and receptor selectivity. As seen with the N-phenylethyl analogue of Anazocine, changing the N-substituent can dramatically affect potency. nonkill.info Different N-substituents can lead to agonists, partial agonists, or antagonists.

The Aromatic Ring: Modifications to the phenyl ring, such as the addition of hydroxyl groups or other substituents, can impact binding affinity and efficacy, as suggested by the increased activity of the 3-hydroxylated analogue. nonkill.info The electronic and steric properties of substituents on the aromatic ring can influence interactions with specific amino acid residues in the receptor binding pocket.

The synthesis of Anazocine analogues typically involves multi-step organic chemistry procedures to construct the azabicyclane core and introduce the desired substituents. For example, the synthesis of benzomorphan-based ligands (related to Anazocine) has involved alkylation reactions to introduce N-substituents and strategies to control the stereochemistry of the resulting compounds. mdpi.com The ability to synthesize specific stereoisomers is particularly important given the stereospecificity of opioid receptors.

The ongoing research in designing and synthesizing opioid analogues, including those based on the Anazocine scaffold, continues to provide valuable insights into the complex interactions between ligand structure and opioid receptor function, with the aim of developing safer and more effective analgesics.

Future Research Directions and Translational Potential

Anazocine as a Probe for Opioid Receptor Biology

Anazocine interacts with multiple opioid receptor subtypes, including mu (), delta (), and kappa () opioid receptors, exhibiting varying degrees of agonistic activity smolecule.comontosight.ai. This broad interaction profile makes Anazocine a valuable tool for probing the complexities of opioid receptor biology. Studies investigating its binding affinity and functional activity at different receptor subtypes can provide insights into receptor-ligand interactions and downstream signaling pathways.

Research on compounds structurally related to Anazocine, such as other benzomorphans, has been instrumental in understanding structure-activity relationships within the opioid system wikipedia.orgwikipedia.org. By using Anazocine as a reference point or a starting scaffold, researchers can synthesize and evaluate derivatives with targeted selectivity for specific opioid receptor subtypes or even receptor heterodimers, such as the - opioid receptor heterodimer nih.gov. Such selective ligands are crucial for dissecting the distinct physiological roles mediated by each receptor subtype and their interactions. For instance, understanding the activation of specific heterodimers could lead to the identification of compounds with potentially improved therapeutic profiles nih.gov.

The use of Anazocine and its analogs as probes can aid in elucidating the molecular mechanisms underlying various opioid-mediated effects, including analgesia, tolerance, and potential side effects. By studying how Anazocine interacts with opioid receptors at a molecular level, researchers can gain a deeper understanding of receptor activation, signal transduction, and desensitization processes.

Advanced Methodologies in Anazocine Research

Advanced methodologies are being employed to further investigate Anazocine and its derivatives. Structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry, utilize Anazocine as a model compound to understand how modifications to its chemical structure influence its binding affinity and activity at opioid receptors smolecule.com. This involves the synthesis of a series of analogs with systematic variations in functional groups and structural motifs, followed by comprehensive pharmacological testing.

Modern synthetic chemistry techniques allow for the efficient and precise synthesis of Anazocine derivatives with specific structural modifications smolecule.comnonkill.info. Techniques such as targeted functional group introduction and modification of the bicyclic core are crucial for generating diverse libraries of compounds for biological evaluation smolecule.com. For example, studies have explored the impact of replacing the N-methyl group or adding hydroxyl groups to the phenyl ring on analgesic activity nonkill.info.

In vitro and in vivo pharmacological assays are essential for characterizing the activity of Anazocine and its derivatives. Receptor binding assays, such as radioligand binding studies, quantify the affinity of compounds for different opioid receptor subtypes mdpi.com. Functional assays, such as adenylyl cyclase inhibition or -arrestin recruitment assays, measure the ability of compounds to activate or block receptor signaling pathways nih.govnih.gov. In vivo studies in animal models are used to evaluate analgesic efficacy and other relevant pharmacological effects.

Computational methodologies, including molecular modeling and cheminformatics, play an increasingly important role. These techniques can be used to predict the binding mode of Anazocine and its derivatives to opioid receptors, guide the design of new compounds with desired properties, and analyze large datasets of SAR data mdpi.com.

Novel Therapeutic Avenues for Anazocine Derivatives

While Anazocine itself was not marketed, research into its derivatives holds potential for the development of novel therapeutic agents. The exploration of SAR has shown that structural modifications to the Anazocine scaffold can lead to compounds with significantly altered pharmacological profiles nonkill.info.

One key area of investigation is the development of Anazocine derivatives with improved analgesic properties and potentially reduced side effects compared to classical opioids. By selectively targeting specific opioid receptor subtypes or biased signaling pathways, it may be possible to design analgesics with a better therapeutic index nih.gov. For instance, compounds with biased agonism towards G protein signaling over -arrestin recruitment at the -opioid receptor are being explored as potential analgesics with reduced respiratory depression and constipation researchgate.net.

Furthermore, Anazocine derivatives could be explored for applications beyond pain management. Given the involvement of opioid receptors in various physiological processes, derivatives with specific receptor profiles might have therapeutic potential in areas such as opioid use disorder, where kappa opioid receptor agonists have shown promise in preclinical studies smolecule.com. Early research has also hinted at potential applications in neurodegenerative diseases, although this remains in preliminary stages smolecule.com.

Q & A

Q. What are the primary pharmacological targets of Anazocine, and how can researchers validate receptor-binding specificity experimentally?

Anazocine is a µ-opioid receptor agonist with partial κ-opioid receptor activity. To validate receptor specificity, employ radioligand competitive binding assays using tritiated or fluorescent ligands (e.g., [³H]-DAMGO for µ-opioid receptors). Compare inhibition constants (Ki) across receptor subtypes and use selective antagonists (e.g., naloxone for µ-opioid) to confirm target engagement. Include negative controls (e.g., non-opioid cell lines) to rule off-target effects .

Q. How can researchers synthesize Anazocine and confirm its structural purity?

Anazocine’s synthesis involves cyclization of 4-methoxy-1-methyl-4-phenylpiperidine precursors. Post-synthesis, use nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C spectra to verify methoxy and phenyl groups) and high-performance liquid chromatography (HPLC) with UV/Vis detection to assess purity (>98%). Cross-reference spectral data with literature or databases like PubChem (CID: 27213) .

Q. What in vitro and in vivo models are appropriate for evaluating Anazocine’s analgesic efficacy?

For in vitro studies, use isolated tissue assays (e.g., guinea pig ileum for µ-opioid activity). In vivo, employ rodent models like the tail-flick test or acetic acid-induced writhing . Normalize dose-response curves against morphine equivalents and include vehicle controls. Monitor confounding factors (e.g., sedation) using locomotor activity assays .

Advanced Research Questions

Q. How should researchers address contradictions in reported receptor-binding affinities of Anazocine across studies?

Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform variability. Perform a meta-analysis of published Ki values, stratifying data by experimental parameters. Replicate key studies under standardized conditions (e.g., uniform cell lines like CHO-K1 expressing human receptors) and apply Schild regression analysis to assess competitive antagonism consistency .

Q. What experimental design considerations are critical for studying Anazocine’s mixed agonist-antagonist properties?

Design dose-escalation studies to characterize partial agonism (e.g., cAMP inhibition in HEK-293 cells). Use Bӧhringer plots to differentiate efficacy (Emax) and potency (EC50). For antagonist activity, pre-treat cells/tissues with Anazocine before administering full agonists (e.g., DAMGO). Analyze data with nonlinear regression models (e.g., Prism Software) .

Q. How can computational methods enhance the understanding of Anazocine’s stereochemical interactions with opioid receptors?

Use molecular docking simulations (e.g., AutoDock Vina) with receptor crystal structures (PDB: 4DKL for µ-opioid). Focus on the 4-methoxy group’s role in hydrogen bonding with Asp147. Validate predictions via site-directed mutagenesis (e.g., D147A mutants) and compare binding affinities. Cross-validate with molecular dynamics simulations to assess conformational stability .

Q. What analytical strategies resolve challenges in quantifying Anazocine in complex biological matrices?

Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with deuterated internal standards (e.g., Anazocine-d₃). Optimize extraction protocols (e.g., solid-phase extraction for plasma samples) and validate sensitivity (LOQ <1 ng/mL), matrix effects, and recovery rates (>85%). Cross-check with gas chromatography-MS for confirmatory analysis .

Methodological Frameworks

- For hypothesis-driven studies, apply the PICO framework (Population: receptor subtype; Intervention: Anazocine; Comparison: standard agonists; Outcome: binding affinity/efficacy) .

- Use FINER criteria to ensure feasibility (e.g., receptor assay accessibility) and novelty (e.g., unexplored κ-opioid signaling pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.